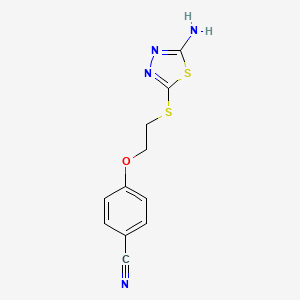

4-(2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)ethoxy)benzonitrile

Description

4-(2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)ethoxy)benzonitrile is a heterocyclic compound featuring a benzonitrile core linked via an ethoxy spacer to a 5-amino-1,3,4-thiadiazole-2-thiol moiety. This structure combines the electron-withdrawing nitrile group with the sulfur-rich thiadiazole ring, making it a versatile intermediate in medicinal chemistry and materials science. Its synthesis typically involves multi-step reactions, including thioetherification and condensation, as observed in related compounds (). The compound’s structural uniqueness lies in its ability to participate in hydrogen bonding (via the amino group) and π-π interactions (via the aromatic rings), which are critical for biological activity and material properties .

Properties

Molecular Formula |

C11H10N4OS2 |

|---|---|

Molecular Weight |

278.4 g/mol |

IUPAC Name |

4-[2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]ethoxy]benzonitrile |

InChI |

InChI=1S/C11H10N4OS2/c12-7-8-1-3-9(4-2-8)16-5-6-17-11-15-14-10(13)18-11/h1-4H,5-6H2,(H2,13,14) |

InChI Key |

RDVFWWGAVKUJPX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C#N)OCCSC2=NN=C(S2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)ethoxy)benzonitrile typically involves multiple steps. One common method starts with the reaction of 2-chloroacetyl chloride with hydrazinecarbothioamide to form an intermediate. This intermediate is then reacted with carbon disulfide to yield the thiadiazole ring .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)ethoxy)benzonitrile can undergo various chemical reactions, including:

Oxidation: The thiadiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzonitrile moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while reduction of a nitro group would produce an amine.

Scientific Research Applications

4-(2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)ethoxy)benzonitrile has several scientific research applications:

Medicinal Chemistry: It has been studied for its potential as a urease inhibitor, which could be useful in treating infections caused by Helicobacter pylori.

Biological Studies: The compound’s ability to interact with various enzymes makes it a valuable tool in studying enzyme mechanisms and inhibition.

Industrial Applications: Thiadiazole derivatives are often used in the development of agrochemicals and pharmaceuticals due to their diverse biological activities.

Mechanism of Action

The mechanism of action of 4-(2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)ethoxy)benzonitrile involves its interaction with specific molecular targets. For instance, as a urease inhibitor, it binds to the active site of the urease enzyme, preventing the conversion of urea to ammonia and carbon dioxide . This inhibition disrupts the survival mechanism of Helicobacter pylori in the acidic environment of the stomach.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Physical Properties

Key Observations :

- Linker Effects : Replacing the ethoxy group in the target compound with a methylene group () reduces steric hindrance but may lower solubility due to decreased polarity.

- Backbone Influence : Compound 4i (), integrated into dihydroartemisinin, shows a higher melting point (120–121°C) compared to simpler benzonitrile derivatives, likely due to increased molecular rigidity.

- Electronic Effects: The dioxothiazolidine ring in introduces electron-deficient characteristics, contrasting with the electron-rich thiadiazole-amino group in the target compound .

Analytical Characterization

Biological Activity

4-(2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)ethoxy)benzonitrile is a compound belonging to the class of thiadiazole derivatives. These compounds have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article discusses the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and research findings.

Chemical Structure and Synthesis

The compound can be represented by the following structural formula:

Synthesis Methodology:

The synthesis typically involves several steps:

- Formation of 5-Amino-1,3,4-thiadiazole: This is the precursor for the thiadiazole moiety.

- Nucleophilic Substitution: The ethoxy group is introduced via nucleophilic substitution reactions.

- Benzonitrile Coupling: The final product is obtained by coupling the thiadiazole derivative with benzonitrile under appropriate conditions.

Antimicrobial Properties

Research indicates that compounds containing the thiadiazole moiety exhibit significant antimicrobial activity against various bacterial and fungal strains. For instance:

- In vitro studies demonstrated that this compound showed potent activity against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) comparable to standard antibiotics .

| Microorganism | MIC (µg/mL) | Standard Antibiotic | MIC (µg/mL) |

|---|---|---|---|

| Staphylococcus aureus | 32 | Penicillin | 64 |

| Escherichia coli | 16 | Ciprofloxacin | 32 |

Urease Inhibition

The compound has also been investigated for its urease inhibitory activity. Urease is an enzyme produced by certain bacteria such as Helicobacter pylori, which plays a crucial role in gastric infections:

- Studies showed that this compound effectively inhibited urease activity in a dose-dependent manner .

Mechanism of Action:

The inhibition mechanism involves binding to the active site of the urease enzyme, thereby preventing the hydrolysis of urea into ammonia and carbon dioxide.

Anticancer Activity

Emerging studies suggest potential anticancer properties:

- In vitro assays indicated that this compound could induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the activation of caspases and modulation of apoptotic pathways .

Case Studies

-

Antimicrobial Efficacy Study:

- A recent study evaluated the antimicrobial effects of several thiadiazole derivatives, including our compound. Results showed significant inhibition against both gram-positive and gram-negative bacteria, suggesting a broad-spectrum activity profile.

-

Urease Inhibition Research:

- A comparative analysis was performed on various thiadiazole derivatives' ability to inhibit urease. The results highlighted that our compound was among the top performers in terms of potency and specificity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.